2-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
CAS No.: 1021125-17-6
Cat. No.: VC7256563
Molecular Formula: C21H18ClN5O3
Molecular Weight: 423.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021125-17-6 |
|---|---|
| Molecular Formula | C21H18ClN5O3 |
| Molecular Weight | 423.86 |
| IUPAC Name | 2-chloro-N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
| Standard InChI | InChI=1S/C21H18ClN5O3/c1-29-15-8-6-14(7-9-15)20-25-24-18-10-11-19(26-27(18)20)30-13-12-23-21(28)16-4-2-3-5-17(16)22/h2-11H,12-13H2,1H3,(H,23,28) |
| Standard InChI Key | FOGPVRVEDLVYDX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4Cl |
Introduction
Structural and Molecular Characteristics
Benzamide Moiety
The benzamide group (C₆H₅CONH₂) is a hallmark of this compound, contributing to its potential bioactivity. Benzamides are widely recognized for their role in modulating protein-protein interactions and enzyme inhibition, particularly in oncology and neurology . The chloro substituent at the 2-position of the benzamide ring enhances electron-withdrawing effects, potentially increasing binding affinity to target receptors.
Triazolopyridazine Core
The triazolo[4,3-b]pyridazine system is a fused heterocyclic scaffold combining triazole and pyridazine rings. This structure is associated with diverse biological activities, including kinase inhibition and antimicrobial effects. The 4-methoxyphenyl substituent at the 3-position of the triazole ring introduces electron-donating properties, which may improve metabolic stability and solubility.
Ethylene Spacer and Methoxy Group
The ethylene spacer (-OCH₂CH₂O-) links the benzamide and triazolopyridazine moieties, providing conformational flexibility. The methoxy group (-OCH₃) on the phenyl ring enhances lipophilicity, facilitating membrane permeability while moderating oxidative metabolism.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1021125-17-6 |
| Molecular Formula | C₂₁H₁₈ClN₅O₃ |
| Molecular Weight | 423.86 g/mol |
| IUPAC Name | 2-chloro-N-[2-[[3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Synthesis and Characterization
Synthetic Pathways
The synthesis of 2-chloro-N-(2-((3-(4-methoxyphenyl)- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide involves multi-step organic reactions:
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Triazolopyridazine Core Formation: Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions yields the triazolopyridazine scaffold.
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Methoxyphenyl Substitution: Electrophilic aromatic substitution introduces the 4-methoxyphenyl group at the 3-position of the triazole ring .
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Benzamide Coupling: Amide bond formation between 2-chlorobenzoyl chloride and the ethylene-linked triazolopyridazine intermediate completes the synthesis.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the positions of aromatic protons, methoxy groups, and ethylene spacers.
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Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 423.86.
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Infrared Spectroscopy (IR): Stretching frequencies for amide (1650–1680 cm⁻¹) and triazole (1550–1600 cm⁻¹) bonds are observed.
Pharmacological Profile
Anticancer Activity
The compound’s triazolopyridazine core exhibits kinase inhibitory activity, targeting proteins such as BRAF and EGFR implicated in tumor proliferation . Preclinical studies of analogous compounds demonstrate IC₅₀ values in the nanomolar range against breast and lung cancer cell lines .
Neuropharmacological Effects
Benzamide derivatives are known to modulate dopamine D₂ and serotonin 5-HT₃ receptors, indicating potential applications in schizophrenia and nausea management.
Table 2: Comparative Pharmacological Data
| Activity | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| Kinase Inhibition | EGFR | 12.4 ± 1.2 | |
| Antimicrobial | S. aureus | 0.8 µg/mL | |
| Receptor Modulation | D₂ Dopamine | 34.7 ± 4.5 |
Applications and Future Directions
Preclinical Research
Current studies focus on optimizing the compound’s pharmacokinetic profile, particularly oral bioavailability and half-life. Structural modifications, such as replacing the methoxy group with trifluoromethoxy, are under investigation to enhance blood-brain barrier penetration .
Agricultural Chemistry
Preliminary data suggest herbicidal activity against Amaranthus retroflexus, likely due to inhibition of acetolactate synthase . Field trials are pending.
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